molecular formula C8H3Cl5O B1596272 2,2,2',4',5'-Pentachloroacetophenone CAS No. 1203-86-7

2,2,2',4',5'-Pentachloroacetophenone

Cat. No.: B1596272
CAS No.: 1203-86-7
M. Wt: 292.4 g/mol
InChI Key: WKJXVVFAALGBOH-UHFFFAOYSA-N
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Description

2,2,2',4',5'-Pentachloroacetophenone is a chlorinated aromatic ketone with the molecular formula C8H3Cl5O and a molecular weight of 292.37 g/mol. This compound is characterized by its multiple chlorine atoms attached to the benzene ring, which significantly influence its chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,2,2',4',5'-Pentachloroacetophenone typically involves the chlorination of acetophenone derivatives under controlled conditions. One common method is the Friedel-Crafts acylation reaction, where an acetophenone precursor is reacted with chlorine in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3).

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chlorination reactors with precise temperature and pressure controls to ensure the selective addition of chlorine atoms to the aromatic ring. The process also requires efficient separation and purification techniques to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions: 2,2,2',4',5'-Pentachloroacetophenone undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromyl chloride (CrO2Cl2) can be used to oxidize the compound.

  • Reduction: Reduction reactions may involve hydrogenation using catalysts like palladium on carbon (Pd/C) under hydrogen gas (H2).

  • Substitution: Electrophilic aromatic substitution reactions can occur with reagents like nitric acid (HNO3) or sulfuric acid (H2SO4).

Major Products Formed:

  • Oxidation: Formation of carboxylic acids or other oxidized derivatives.

  • Reduction: Production of partially or fully reduced chlorinated phenols.

  • Substitution: Introduction of additional functional groups such as nitro or sulfonic acid groups.

Scientific Research Applications

2,2,2',4',5'-Pentachloroacetophenone has various applications in scientific research, including:

  • Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

  • Biology: Employed in the study of enzyme inhibition and as a probe in biochemical assays.

  • Medicine: Investigated for its potential pharmacological properties and as a precursor for drug development.

  • Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

2,2,2',4',5'-Pentachloroacetophenone is structurally similar to other chlorinated acetophenones, such as 2,4,5-trichloroacetophenone and 2,2',4',5'-tetrachloroacetophenone. its unique combination of chlorine atoms and the presence of the ketone group distinguish it from these compounds. The differences in reactivity and biological activity highlight its uniqueness in various applications.

Comparison with Similar Compounds

  • 2,4,5-Trichloroacetophenone

  • 2,2',4',5'-Tetrachloroacetophenone

  • 2,2',4,5'-Tetrachloroacetophenone

Properties

IUPAC Name

2,2-dichloro-1-(2,4,5-trichlorophenyl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H3Cl5O/c9-4-2-6(11)5(10)1-3(4)7(14)8(12)13/h1-2,8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WKJXVVFAALGBOH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CC(=C1Cl)Cl)Cl)C(=O)C(Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H3Cl5O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID5051608
Record name 2,2,2',4',5'-Pentachloroacetophenone
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Molecular Weight

292.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

1203-86-7
Record name 2,2-Dichloro-1-(2,4,5-trichlorophenyl)ethanone
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Record name 2,2,2',4',5'-Pentachloroacetophenone
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Record name Ethanone, 2,2-dichloro-1-(2,4,5-trichlorophenyl)-
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Record name 2,2,2',4',5'-Pentachloroacetophenone
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Record name 2,2-dichloro-1-(2,4,5-trichlorophenyl)ethan-1-one
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Record name 2,2,2',4',5'-PENTACHLOROACETOPHENONE
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Record name 2,2,2',4',5'-PENTACHLOROACETOPHENONE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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